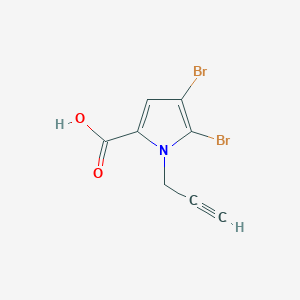

2,3-Dibromo-1-(2-propynyl)-1H-pyrrole-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,3-Dibromo-1-(2-propynyl)-1H-pyrrole-5-carboxylic acid, also known as DBPC, is a halogenated pyrrole derivative that has been extensively studied for its biological and pharmacological properties. DBPC is a potent inhibitor of the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine in the nervous system. Due to its ability to inhibit AChE, DBPC has been investigated for its potential therapeutic applications in the treatment of various neurological disorders.

Aplicaciones Científicas De Investigación

Synthesis and Catalysis

2,3-Dibromo-1-(2-propynyl)-1H-pyrrole-5-carboxylic acid and its derivatives play a crucial role in synthetic chemistry, particularly in the development of new catalytic processes and the synthesis of complex molecules. For instance, pyrrole-2-carboxylic acid derivatives have been effectively utilized as ligands in copper-catalyzed monoarylation of anilines with aryl iodides and bromides, showcasing moderate to good yields under specific conditions, highlighting the potential of pyrrole derivatives in facilitating catalytic reactions (Altman, Anderson, & Buchwald, 2008). Additionally, the Rh(III)-catalyzed decarboxylative coupling of acrylic acids with unsaturated oxime esters is another example where carboxylic acids serve as traceless activators, demonstrating the versatility of carboxylic acid derivatives in catalysis (Neely & Rovis, 2014).

Material Science and Self-Assembly

In the field of material science, the self-assembly properties of certain pyrrole carboxylic acid derivatives have been explored, revealing their ability to form structured and organized materials in response to external stimuli like heat, pH changes, and light. This has implications for the development of smart materials and nanotechnology (Aoki, Nakagawa, & Ichimura, 2000).

Drug Synthesis Intermediates

Furthermore, 5-Arylpyrrole-2-carboxylic acids have been identified as key intermediates in the synthesis of HIV-1 entry inhibitors, showcasing the importance of pyrrole derivatives in medicinal chemistry. These compounds can be synthesized on a gram scale, indicating their potential for large-scale pharmaceutical applications (Belov, Ivanov, Curreli, Kurkin, Altieri, & Debnath, 2017).

Enzymatic Synthesis and Metabolism

On a biochemical level, derivatives of pyrrole carboxylic acids have been studied for their role in enzymatic synthesis and metabolism processes. For example, the enzymatic synthesis of Δ1-Pyrroline-5-carboxylic acid (P5C) from L-ornithine, an intermediate in the metabolism of proline, ornithine, and glutamic acid, highlights the biological relevance of these compounds (Smith, Downing, & Phang, 1977).

Mecanismo De Acción

Target of Action

The compound, also known as 4,5-dibromo-1-prop-2-ynylpyrrole-2-carboxylic acid, primarily targets the immune system. It acts as an immunosuppressive compound .

Mode of Action

The compound interacts with its targets by suppressing the proliferative response of splenocytes to suboptimal concentrations of the mitogen, concanavalin A (Con A) . This interaction results in a decrease in the immune response, which can be beneficial in conditions where the immune response is overactive or detrimental.

Propiedades

IUPAC Name |

4,5-dibromo-1-prop-2-ynylpyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2NO2/c1-2-3-11-6(8(12)13)4-5(9)7(11)10/h1,4H,3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKBGHGNSDMQYKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

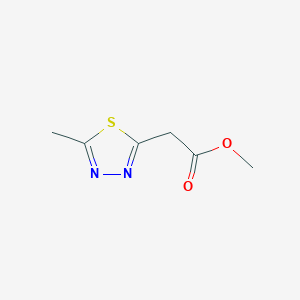

C#CCN1C(=CC(=C1Br)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dibromo-1-(2-propynyl)-1H-pyrrole-5-carboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-4-(thiophen-3-yl)benzamide](/img/structure/B2834222.png)

![2,4-dichloro-5-methyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzenesulfonamide](/img/structure/B2834224.png)

![6-(3-Fluorophenyl)-2-[1-[(4-fluorophenyl)methylsulfonyl]azetidin-3-yl]pyridazin-3-one](/img/structure/B2834227.png)

![1-Benzyl-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2834228.png)

![Spiro[1,3-benzodioxole-2,4'-piperidine]](/img/structure/B2834230.png)

![[4-[(Dimethylamino)methyl]oxan-4-yl]methanamine;dihydrochloride](/img/structure/B2834232.png)

![Benzo[b]thiophene, 3,4-dibromo-](/img/structure/B2834234.png)

![(5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2834236.png)

![[2-(2,4-Difluoroanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate](/img/structure/B2834239.png)